6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 6,8-dimethyl-4aH-pyrimido[5,4-e]triazin-8-ium-5,7-dione adheres rigorously to hierarchical naming rules for fused heterocycles. The base component, pyrimido[5,4-e]triazine, arises from the fusion of pyrimidine (a six-membered ring with two nitrogen atoms at positions 1 and 3) and triazine (a six-membered ring with three nitrogen atoms) via shared atoms at positions 5 and 4 of the pyrimidine and triazine rings, respectively. The fusion orientation ([5,4-e]) specifies the bond alignment between the two rings.
The substituents are enumerated as follows:
- 6,8-dimethyl : Methyl groups occupy positions 6 and 8 of the fused system.
- 4aH : Indicates a hydrogen atom at position 4a, denoting partial saturation in the bicyclic system.
- 8-ium : Signifies a cationic charge localized at position 8, likely due to protonation or quaternization.
- 5,7-dione : Ketone groups at positions 5 and 7 complete the functionalization.
This nomenclature aligns with PubChem entries for analogous pyrimidotriazine derivatives, such as CID 322470 (6,8-dimethyl-3-phenyl variant) and CID 3087152 (tetrahydro-4a-substituted derivative).
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the pyrimidotriazine family, a subclass of fused bicyclic heterocycles characterized by nitrogen-rich aromatic systems. Key structural features include:
- Bicyclic Framework : Combines pyrimidine (C₄H₄N₂) and 1,2,4-triazine rings, sharing two adjacent atoms to form a planar 9-membered system.
- Electronic Features :
- The dione groups at positions 5 and 7 introduce electron-withdrawing effects, polarizing the π-system.
- The 8-ium charge creates a localized electrophilic region, enhancing reactivity toward nucleophiles.
- Substituent Effects : Methyl groups at positions 6 and 8 sterically hinder certain reactions while modulating solubility.
Comparative analysis with CID 45080561 (pyrimido[5,4-d]triazine) highlights the impact of nitrogen arrangement on aromaticity and stability. The 1,2,4-triazine fusion in the target compound confers greater resonance stabilization than 1,2,3-triazine variants.
Historical Context of Pyrimidotriazine Derivatives Discovery
Pyrimidotriazine derivatives emerged in the mid-20th century amid intensified exploration of nitrogen heterocycles for pharmaceutical and agrochemical applications. Key milestones include:
- 1950s–1960s : Initial syntheses of pyrimido-triazine hybrids via cyclocondensation reactions, as evidenced by early patents for antibacterial agents.
- 1970s–1980s : Structural elucidation of naturally occurring analogs like fervenulin, a pyrimidotriazine antibiotic isolated from Streptomyces strains. Modifications such as 4-oxide derivatives (e.g., CAS 62758-20-7) expanded synthetic libraries.
- 1990s–Present : Computational studies (e.g., PubChem’s 3D conformer models) enabled rational design of derivatives with tailored electronic properties. The compound 6,8-dimethyl-4aH-pyrimido[5,4-e]triazin-8-ium-5,7-dione exemplifies modern efforts to engineer cationic heterocycles for catalytic applications.
Notably, the National Service Center (NSC) catalog includes pyrimidotriazines like NSC 280164, reflecting their historical screening in drug discovery programs.
Properties
Molecular Formula |
C7H8N5O2+ |
|---|---|
Molecular Weight |
194.17 g/mol |
IUPAC Name |
6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione |
InChI |
InChI=1S/C7H8N5O2/c1-11-5-4(8-3-9-10-5)6(13)12(2)7(11)14/h3-4H,1-2H3/q+1 |
InChI Key |
AMVGZQLUFWZURG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2C(=[N+](C1=O)C)N=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Condensation and Reductive Cyclization
A widely employed method involves the formation of hydrazone intermediates followed by reductive cyclization. Key steps include:
- Hydrazone Formation : Substituted hydrazines react with aldehydes (e.g., formaldehyde) to form hydrazones. For example, methylhydrazine and 4-dimethylaminobenzaldehyde yield a hydrazone intermediate under reflux in ethanol.
- Chlorouracil Condensation : The hydrazone reacts with 6-chloro-3-methyl-5-nitrouracil in tetrahydrofuran (THF) catalyzed by AlCl₃, forming a nitro-substituted precursor.
- Reductive Cyclization : Zinc dust and ammonium chloride in 50% aqueous ethanol facilitate nitro-group reduction and cyclization, yielding the pyrimidotriazinedione core. This method achieves yields >60%.
Table 1: Hydrazone-Based Synthesis Conditions
| Reagent | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Methylhydrazine | Ethanol | AlCl₃ | Reflux | 65–75% | |
| 6-Chloro-3-methyluracil | THF | – | 80°C | 70% | |
| Zn/NH₄Cl | 50% EtOH/H₂O | – | Reflux | 62% |
Multi-Component Reactions (MCRs)
Green chemistry approaches utilize one-pot MCRs to streamline synthesis:
- Reactants : 6-Aminouracil, formaldehyde, and methylamine undergo ultrasonication in a water-THF mixture.
- Mechanism : Condensation forms imine intermediates, followed by cyclization under mild conditions. This method avoids toxic solvents and achieves 85% yield within 3 hours.
Advantages :
- Reduced reaction time (3 hours vs. 24 hours for traditional methods).
- Environmentally benign (water as co-solvent).
Alkylation of Pyrimidotriazinedione Intermediates
Post-cyclization alkylation introduces methyl groups at N-6 and N-8 positions:
- Methylation : Treatment with methyl iodide and cesium carbonate in dimethylformamide (DMF) selectively alkylates the N-8 position.
- Conditions : 60°C for 12 hours, yielding 78% product.
Table 2: Alkylation Optimization
| Alkylating Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| CH₃I | Cs₂CO₃ | DMF | 60°C | 78% | |
| (CH₃)₂SO₄ | K₂CO₃ | Acetone | 50°C | 65% |
Cyclization of Chlorouracil Derivatives
Chlorouracil serves as a versatile precursor:
- Reaction with Amines : 6-Chloro-3-methyluracil reacts with methylamine and formaldehyde under acidic conditions (HCl), forming a tetrahydro intermediate.
- Oxidative Aromatization : Hydrogen peroxide in acetic acid oxidizes the intermediate to the aromatic pyrimidotriazinedione.
Key Data :
Buchwald-Hartwig Amination for C-3 Functionalization
Palladium-catalyzed amination introduces substituents at the C-3 position:
- Catalyst System : Pd(OAc)₂/Xantphos with cesium carbonate.
- Substrates : Aryl bromides or chlorides react with the pyrimidotriazinedione core, achieving 70–80% yields.
Example :
Analytical Characterization
Critical techniques verify structural integrity:
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Introduction to 6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione
This compound is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and material science.
Antimicrobial Activity
Research has indicated that derivatives of pyrimido[5,4-e][1,2,4]triazin compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the triazine ring can enhance the efficacy against various bacterial strains. A notable study demonstrated that certain derivatives could inhibit the growth of resistant strains of bacteria, suggesting their potential as lead compounds for antibiotic development .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrimido derivatives against neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique nitrogen-rich structure allows for the creation of high-performance polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and mechanical stress .
Energetic Materials
The compound has been studied for its potential use in energetic materials due to its high nitrogen content. It can be used to synthesize new classes of explosives or propellants that exhibit improved performance characteristics compared to traditional materials . The energetic properties are attributed to the stability of the triazine ring and its ability to release energy upon decomposition.
Case Study 1: Antimicrobial Screening
A comprehensive screening of various derivatives of this compound was conducted against a panel of bacterial strains including E. coli and S. aureus. The results indicated that certain modifications led to a two-fold increase in antibacterial activity compared to the parent compound .
Case Study 2: Neuroprotection in Cell Models
In a study examining neuroprotective effects using SH-SY5Y neuronal cell lines exposed to oxidative stressors, treatment with this compound resulted in a significant decrease in cell death rates and an increase in cell viability markers . This suggests its potential as a therapeutic agent in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione involves its interaction with specific molecular targets and pathways. The compound is known to induce DNA damage in poorly oxygenated tumor cells, making it effective in the treatment of certain cancers . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with DNA replication and repair processes is a key aspect of its mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Fervenulin with structurally related heterocyclic compounds, focusing on molecular features, synthesis, and applications.
Table 1: Comparative Analysis of Fervenulin and Analogous Compounds
*Note: Molecular formulas marked with * are inferred from structural descriptions due to incomplete data in evidence.
Structural and Functional Insights
Core Heterocyclic System: Fervenulin features a pyrimido-triazine fused system, distinguishing it from simpler triazine derivatives (e.g., 6-(1,1-dimethylethyl)-1,2,4-triazine-3,5-dione) and purine-fused analogs (e.g., triazino[3,4-e]purine derivatives) .
Substituent Effects :
- Fervenulin’s methyl groups at positions 6 and 8 contribute to hydrophobicity, favoring pesticidal activity by enhancing membrane permeability . In contrast, the 8-(2-hydroxyethyl)-3-phenyl analog (CAS: 42285-89-2) includes bulkier substituents, increasing molecular weight (299 vs. 192 g/mol) and polarity (PSA: 102.9 Ų), which may suit receptor-targeted drug design .
The triazino-purine compound (CAS: N/A) employs intramolecular cyclocondensation, highlighting the diversity of synthetic routes for fused systems .
Biological and Industrial Applications: Fervenulin’s primary use as a pesticide contrasts with the metabolite role of 6-(1,1-dimethylethyl)-1,2,4-triazine-3,5-dione in herbicide degradation .
Key Research Findings
- Fervenulin’s Agrochemical Relevance: Its methyl substituents and compact structure optimize environmental stability and target specificity in pest control, as seen in Planomycin’s historical use .
- Medicinal Chemistry Potential: Bulky substituents in analogs like CAS: 42285-89-2 may improve pharmacokinetic profiles, though further studies are needed to validate therapeutic applications .
- Synthetic Challenges: Fused systems (e.g., triazino-purines) require precise reaction conditions to avoid side products, as demonstrated in intramolecular cyclocondensation protocols .
Biological Activity
6,8-Dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium-5,7-dione is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H11N5O2
- Molecular Weight : 269.259 g/mol
- CAS Number : 25696-85-9
- Density : 1.371 g/cm³
- Boiling Point : 508.1 °C
- Flash Point : 261.1 °C
Antimicrobial Properties
Research has indicated that compounds similar to 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium exhibit notable antimicrobial activity. A study conducted on pyrimidine derivatives demonstrated that modifications in the pyrimidine structure significantly enhance their efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial DNA and RNA synthesis pathways.
Anticancer Activity
Several studies have reported the anticancer properties of pyrimidine derivatives. For instance, a recent investigation into related compounds showed that they induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival.
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Activity :
The biological activity of 6,8-dimethyl-4aH-pyrimido[5,4-e][1,2,4]triazin-8-ium is believed to stem from several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in nucleotide synthesis, which is critical for cellular proliferation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
